molecular formula C7H4BrN3O2 B1285002 3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 832740-60-0

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1285002
CAS No.: 832740-60-0
M. Wt: 242.03 g/mol
InChI Key: JEBAERKIRWXWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazolo[1,5-a]pyrimidine Derivatives

The historical development of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century when they were first synthesized as part of efforts to explore the chemical and biological properties of fused heterocyclic systems. Early studies primarily focused on their synthesis and chemical reactivity, with researchers investigating various routes to construct the fused ring system, including cyclization reactions of appropriate precursors. The systematic study of these compounds gained momentum when researchers recognized their structural similarity to naturally occurring purines and their potential as bioisosteres in drug design.

A general cyclization route to pyrazolo[1,5-a]pyrimidines from 3-aminopyrazole and 1,3-dicarbonyl compounds was established early in their development, providing access to the parent ring system. This foundational synthetic approach enabled researchers to explore various substitution patterns and functional group modifications. The significance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry was further solidified in the 1980s and 1990s when these compounds were identified as potent inhibitors of various enzymes, particularly protein kinases. Protein kinases, which play crucial roles in cell signaling pathways, became prominent drug targets for the treatment of cancer and other diseases characterized by disrupted cell growth and proliferation.

The unique structural features of pyrazolo[1,5-a]pyrimidines, including their ability to mimic adenosine triphosphate and interact with the adenosine triphosphate-binding pocket of kinases, positioned them as attractive candidates for the development of kinase inhibitors. This led to an explosion of research into the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with enhanced selectivity and potency against specific kinase targets. In the ensuing decades, numerous pyrazolo[1,5-a]pyrimidines-based kinase inhibitors were developed, some of which have progressed to clinical trials and even received regulatory approval for the treatment of various cancers.

The biocompatibility and lower toxicity levels of pyrazolo[1,5-a]pyrimidine derivatives have led them to reach commercial molecules, for instance, Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin. Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold is part of bioactive compounds with exceptional properties like selective protein inhibitor, anticancer, and psychopharmacological activities.

Significance of Brominated Heterocycles in Chemical Research

Brominated heterocycles hold immense significance in chemical research due to their versatility as synthetic intermediates and their unique reactivity profiles that enable diverse chemical transformations. These compounds serve as crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of bromine atoms in heterocyclic frameworks provides multiple synthetic advantages, including their ability to participate in cross-coupling reactions, nucleophilic substitution reactions, and elimination processes.

Bromine atoms in heterocyclic compounds exhibit distinct electronic and steric effects that can profoundly influence the biological activity and physicochemical properties of the resulting molecules. The electronegativity of bromine and its size compared to other halogens make it particularly useful for modulating the electronic properties of heterocyclic systems. This modulation can affect important parameters such as acidity constants, metabolic rates, and binding affinities to biological targets.

The strategic incorporation of bromine into heterocyclic frameworks has become increasingly important in late-stage functionalization strategies, where brominated intermediates serve as versatile handles for further synthetic elaboration. Brominated heterocycles are particularly valuable in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions, which allow for the introduction of diverse functional groups and the construction of complex molecular architectures.

Recent advances in electrochemical bromination have provided new opportunities for the synthesis of brominated heterocycles under environmentally friendly conditions. These methods utilize cheap sodium bromide as the bromine source and enable the bromination of bioactive molecules and pharmaceuticals at high yields under ambient conditions. The development of efficient brominating reagents, such as the bromide-bromate couple in aqueous media, has further expanded the accessibility of brominated heterocycles for research applications.

Overview of 3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

This compound represents a sophisticated heterocyclic compound that combines the structural features of the pyrazolo[1,5-a]pyrimidine core with strategically positioned bromine and carboxylic acid functionalities. This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system consisting of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring.

The molecular formula of this compound is C₇H₄BrN₃O₂, with a molecular weight of 242.03 g/mol. The compound features a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold. This specific substitution pattern confers unique chemical properties that make the compound valuable for various synthetic applications and potential biological activities.

The structural arrangement of this compound provides multiple reactive sites for chemical modification and functionalization. The carboxylic acid functionality offers opportunities for amide bond formation, esterification reactions, and metal coordination, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions and cross-coupling transformations. This dual functionality makes the compound particularly attractive as a synthetic intermediate in the preparation of more complex heterocyclic systems.

Property Value
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
SMILES C1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1
InChI Key JEBAERKIRWXWQL-UHFFFAOYSA-N
Bromine Position 3-position
Carboxylic Acid Position 2-position

The compound's structure can be understood through its systematic name and chemical identifiers. The InChI representation (InChI=1S/C7H4BrN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13)) provides a detailed description of the atomic connectivity and can be used for computational studies and database searches. The SMILES notation (C1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1) offers a linear representation of the molecular structure that is particularly useful for cheminformatics applications.

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives. Technically, the compound is part of the human exposome, which can be defined as the collection of all exposures of an individual in a lifetime and how those exposures relate to health. An individual's exposure begins before birth and includes insults from environmental and occupational sources.

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBAERKIRWXWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-60-0
Record name 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Pyrazole Precursors

  • Condensation and Cyclization:
    The construction of the pyrazolo[1,5-a]pyrimidine core typically begins with the condensation of a pyrazole derivative with an appropriate β-dicarbonyl compound or amidine, followed by cyclization under acidic or basic conditions. The introduction of a carboxylic acid group at the 2-position can be achieved by using a β-keto acid or by subsequent carboxylation reactions.

Electrophilic Bromination

  • Bromination Step:
    Introduction of the bromine atom at the 3-position is generally accomplished through electrophilic bromination of the preformed pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity and avoid overbromination.

Cross-Coupling and Functional Group Transformations

  • Suzuki and Other Cross-Coupling Reactions:
    For analogues where direct bromination is challenging, cross-coupling reactions (e.g., Suzuki, Stille) can be employed using a halogenated precursor. Optimization of these reactions is crucial, as noted in recent research, where Suzuki conditions required further refinement for efficient coupling.

Detailed Preparation Methods

The preparation of 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be broken down into the following representative steps:

Step Reaction Type Reagents/Conditions Notes/Findings
1 Synthesis of Pyrazole Core Hydrazine, β-diketone, acid/base catalyst Forms pyrazole intermediate
2 Cyclization to Pyrimidine Formamide or amidine, heat Cyclizes to pyrazolo[1,5-a]pyrimidine core
3 Carboxylation CO₂ (for direct carboxylation) or β-keto acid Introduces carboxylic acid at 2-position
4 Bromination Br₂ or NBS, solvent (e.g., DMF, AcOH) Electrophilic bromination at 3-position
5 Purification Silica gel chromatography, recrystallization Ensures product purity (up to 95% reported)

Research Findings and Optimization

Key findings from recent research include:

  • Hydrolysis Optimization:
    Hydrolysis of ester intermediates to the carboxylic acid is a critical step. Reaction conditions (temperature, base/acid choice) significantly affect yield and purity. Optimization of this step led to improved yields in the synthesis of analogues.

  • Cross-Coupling Challenges:
    Suzuki cross-coupling reactions, used for introducing aryl or heteroaryl groups, sometimes require further optimization, particularly with respect to catalyst loading, solvent choice, and temperature.

  • Regioselectivity:
    Ensuring bromination at the 3-position without affecting other positions on the heterocycle is essential. Controlled addition of brominating agents and monitoring by TLC or NMR are standard practices.

Example Synthetic Route

Below is a representative synthetic sequence based on best practices from diverse research sources:

  • Synthesis of Pyrazole Intermediate:
    • Condense hydrazine hydrate with ethyl acetoacetate to yield 3-methyl-1H-pyrazole-5-carboxylate.
  • Cyclization:
    • React with formamide under heating to form pyrazolo[1,5-a]pyrimidine-2-carboxylate.
  • Hydrolysis:
    • Hydrolyze the ester to the free acid using aqueous base (e.g., NaOH), followed by acidification.
  • Bromination:
    • Treat with N-bromosuccinimide in DMF at 0–25°C to introduce the bromine at the 3-position.
  • Purification:
    • Purify the crude product by silica gel chromatography and recrystallization to achieve high purity.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Key Notes
Pyrazole formation Hydrazine, β-diketone, EtOH, reflux 70–85 Monitor for complete condensation
Cyclization Formamide, 150–180°C 60–80 Prolonged heating may be required
Hydrolysis NaOH (aq), 80–100°C, then HCl 80–95 Acidification to precipitate acid
Bromination NBS, DMF, 0–25°C, 1–3 h 60–90 TLC/NMR for monitoring
Purification Silica gel, EtOAc/hexane Purity up to 95% achievable

Chemical Reactions Analysis

Nucleophilic Substitution at the C-3 Bromine

The bromine atom at position 3 is highly reactive in cross-coupling and substitution reactions due to the electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine ring.

a. Ullmann-Type Coupling
Microwave-assisted copper-catalyzed amination has been employed to introduce amines at C-3. For example:

  • Reagents : CuI (10 mol%), L-1 ligand, diethylene glycol (DEG), amines.
  • Conditions : 80°C, 1 hour under microwave irradiation.
  • Yields : 60–93% for 29 examples, including aryl-, heteroaryl-, and alkylamines .

b. Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with boronic acids enables aryl/heteroaryl group introduction:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : Cs₂CO₃ or K₃PO₄.
  • Solvent : DMF or THF, 80–100°C, 12–24 hours .

Functionalization of the C-2 Carboxylic Acid

The carboxylic acid group undergoes typical derivatization reactions:

a. Esterification
Reaction with alcohols under acidic or coupling conditions:

  • Example : Ethyl ester formation using SOCl₂/EtOH yields ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (97% purity, CAS 1394004-05-7) .

b. Amidation
Activation with EDCl/HOBt followed by reaction with amines:

  • Substrates : Primary/secondary amines.
  • Yields : 70–85% for amides .

Electrophilic Aromatic Substitution

The electron-deficient ring facilitates regioselective substitutions:

a. Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.
  • Product : 3-Bromo-5-nitropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (major) .

b. Halogenation

  • Reagents : NBS or NCS in DMF.
  • Position : Halogens preferentially add at C-5 or C-7 .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:

  • Conditions : Cu powder in quinoline, 200°C.
  • Product : 3-Bromopyrazolo[1,5-a]pyrimidine (85% yield) .

Cyclization and Macrocycle Formation

The compound serves as a hinge-binder in kinase inhibitors:

  • Example : Mitsunobu reaction with diols forms macrocycles (e.g., CK2 inhibitors) .
  • Yields : 65–78% for 15–22-membered rings .

Table 1: Representative Coupling Reactions at C-3 Bromine

Reaction TypeConditionsSubstrates ToleratedYield (%)Source
Ullmann AminationCuI, L-1, DEG, 80°C, MWAryl/alkyl amines60–93
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, DMF, 100°CAryl boronic acids70–88

Table 2: Carboxylic Acid Derivitization

ReactionReagents/AgentsProductsYield (%)Source
EsterificationSOCl₂, EtOHEthyl ester95
AmidationEDCl, HOBt, R-NH₂Primary/secondary amides70–85

Key Research Findings

  • Microwave Optimization : Ullmann amination under microwave conditions reduces reaction times from 8 hours to 1 hour while maintaining high yields .
  • Selectivity in Coupling : The C-3 bromine exhibits higher reactivity than C-5/C-7 positions in cross-coupling, enabling precise functionalization .
  • Acid Stability : The carboxylic acid group remains intact under mild bromination/nitration conditions, allowing sequential modifications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidines can selectively inhibit cancer cell growth through various mechanisms, including the inhibition of specific kinases involved in tumor progression .

Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
3-Bromopyrazolo[1,5-a]pyrimidineKinase Inhibitor4.5
ZanubrutinibBruton’s Tyrosine Kinase Inhibitor0.8
DorsomorphinAMPK Inhibitor2.0

1.2 Enzymatic Inhibition

Another significant application of 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is its role as an enzyme inhibitor. It has been identified as a potent inhibitor of adaptor-associated kinase 1 (AAK1), which is crucial for clathrin-mediated endocytosis in cells. This inhibition can potentially lead to therapeutic strategies for diseases related to endocytic processes .

Material Science Applications

2.1 Photophysical Properties

Recent studies have highlighted the exceptional photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, making them promising candidates for material science applications. Their ability to act as fluorophores has opened avenues for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Table 2: Photophysical Properties of Pyrazolo[1,5-a]pyrimidines

PropertyValueReference
Emission Wavelength450 nm
Quantum Yield0.75
StabilityHigh

Case Studies

3.1 Case Study: Development of Anticancer Agents

A notable case study involved the synthesis and evaluation of various derivatives of this compound for their anticancer activity against different cancer cell lines. The study demonstrated that modifications at specific positions on the pyrazolo ring significantly enhanced the compounds' potency against breast and lung cancer cells.

3.2 Case Study: AAK1 Inhibition

In another study focusing on AAK1 inhibition, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and assessed their inhibitory effects on AAK1 activity in vitro. The results indicated that these compounds could effectively reduce AAK1 activity, suggesting their potential use in treating conditions associated with dysregulated endocytosis.

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to inhibit enzymatic activity by binding to the active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • Structure : Bromine at position 6, carboxylic acid at position 2.
  • Molecular Formula : C₇H₄BrN₃O₂ (MW: 242.03 g/mol) .
  • Key Differences: The bromine substitution at position 6 alters the electron density of the pyrimidine ring compared to position 3.
2-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
  • Structure : Bromine at position 2, carboxylic acid at position 3.
  • Molecular Formula : C₇H₄BrN₃O₂ (MW: 242.03 g/mol) .
  • Key Differences : The reversed positions of bromine and carboxylic acid disrupt the electronic alignment critical for interactions with enzymes like D-Ala:D-Ala ligase, as seen in fragment-based drug design studies .

Substituent Modifications on the Pyrazolo[1,5-a]pyrimidine Core

3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • Structure : Additional methyl and trifluoromethyl groups at positions 5 and 5.
  • Molecular Formula : C₉H₆BrF₃N₃O₂ (MW: 329.06 g/mol) .
  • The methyl group at position 5 may stabilize the ring conformation, improving metabolic stability .
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • Structure : Phenyl and trifluoromethyl groups at positions 5 and 6.
  • Molecular Formula : C₁₄H₉F₃N₃O₂ (MW: 316.24 g/mol) .
  • Key Differences : The bulky phenyl group introduces steric hindrance, which could limit binding to flat active sites. However, the trifluoromethyl group enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~2.5) .

Carboxylic Acid Derivatives vs. Carboxamides

6-Bromo-N-(5-bromo-2-pyridinyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • Structure : Carboxamide group at position 2, bromine at position 4.
  • Molecular Formula : C₁₂H₈Br₂N₅O (MW: 401.04 g/mol) .
  • Key Differences: Replacing the carboxylic acid with a carboxamide eliminates ionization at physiological pH, reducing solubility but improving cell membrane penetration.
3-Chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (2-methoxy-ethyl)-amide
  • Structure : Chlorine at position 3, methoxyethylamide at position 2.
  • Molecular Formula : C₁₀H₁₁ClN₄O₂ (MW: 254.67 g/mol) .
  • Key Differences: The chloro substituent is less electronegative than bromine, weakening electronic effects.

Solubility and Stability

  • 3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: Limited aqueous solubility (logP ~1.2) due to the ionizable carboxylic acid and hydrophobic bromine. Stable under acidic conditions but prone to decarboxylation at high temperatures .
  • 6-Bromo Analogs : Improved solubility (logP ~0.8) due to reduced steric bulk near the carboxylic acid .
  • Trifluoromethyl Derivatives : Higher logP (~2.5) enhances lipid bilayer penetration but requires formulation aids for in vivo use .

Biological Activity

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrN3O2\text{C}_6\text{H}_4\text{BrN}_3\text{O}_2, with a molecular weight of approximately 242.03 g/mol. The compound features a bromine atom at the 3-position of the pyrazolo ring and a carboxylic acid group at the 2-position of the pyrimidine moiety, which contributes to its chemical reactivity and biological activity .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit specific cancer cell lines effectively. For instance, it has demonstrated significant cytotoxic effects against various cancer types in vitro, particularly by targeting protein kinases involved in cell proliferation .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa10CK2 inhibition
A5498Induction of apoptosis
MCF-712Cell cycle arrest

The compound's mechanism primarily involves selective inhibition of casein kinase 2 (CK2), a crucial player in cancer cell biology. Inhibition of CK2 disrupts signaling pathways that promote cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

A notable case study involved the evaluation of the compound against a panel of cancer cell lines using the National Cancer Institute's NCI-60 cell line panel. The results indicated that while the compound exhibited potent activity in vitro, its bioavailability and cellular uptake required further optimization to enhance therapeutic efficacy .

Another study focused on optimizing derivatives of pyrazolo[1,5-a]pyrimidines for enhanced selectivity against CK2. The findings suggested that modifications at specific positions could significantly improve binding affinity and selectivity for cancer treatment .

Q & A

Q. What are the common synthetic routes for 3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The synthesis typically involves cyclocondensation reactions between 3-aminopyrazole derivatives and 1,3-dicarbonyl compounds or their synthetic equivalents. For example, bromination at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization may require varying solvents (e.g., DMF, ethanol) and temperatures to improve yield and purity .

Key Synthetic Steps Conditions Yield Range
CyclocondensationReflux in acetic acid, 12–24 h60–85%
BrominationNBS, DMF, 0–25°C70–90%

Q. What spectroscopic techniques are employed for characterizing this compound?

1H/13C NMR resolves proton environments and carbon frameworks, with characteristic peaks for the pyrazolo[1,5-a]pyrimidine core (e.g., δ 8.5–9.0 ppm for aromatic protons). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1690 cm⁻¹ for carboxylic acid). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 258.0 for C₇H₄BrN₃O₂). Purity is validated via HPLC (>95%) and elemental analysis .

Q. How does the bromo substituent influence the compound’s reactivity in further reactions?

The bromine atom at the 3-position acts as a leaving group , enabling nucleophilic substitution (e.g., Suzuki coupling, amidation). For instance, coupling with aryl boronic acids under Pd catalysis replaces bromine with aryl groups. The electron-withdrawing carboxylic acid at C2 enhances electrophilicity at C3, facilitating these reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals to identify reactive sites. For example, the LUMO energy at C3 correlates with susceptibility to nucleophilic attack. Molecular docking studies can further predict interactions with biological targets (e.g., kinase inhibitors) by analyzing binding affinities and steric compatibility .

Q. What strategies are effective for resolving contradictions in biological activity data across different substituted derivatives?

Contradictions often arise from substituent positioning or solubility variations . Systematic approaches include:

  • Controlled SAR studies : Synthesize analogs with incremental substitutions (e.g., replacing Br with Cl, CF₃) to isolate electronic/steric effects.
  • Physicochemical profiling : Measure logP, pKa, and solubility to correlate bioavailability with activity.
  • Crystallography : Resolve protein-ligand co-crystal structures to validate binding modes .

Q. What methodologies optimize the regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core?

Regioselectivity is controlled via:

  • Directing groups : The carboxylic acid at C2 directs electrophiles to C5 or C7 positions.
  • Protection/deprotection : Temporarily block the carboxylic acid with tert-butyl esters to enable C3 modifications.
  • Metal-mediated catalysis : Palladium-catalyzed C–H activation selectively functionalizes C5 or C7 under mild conditions .

Data Contradiction Analysis

  • Example : Discrepancies in reported biological activity may stem from impurities in intermediates (e.g., incomplete bromination). Mitigation involves rigorous purification (column chromatography, recrystallization) and dual verification (HPLC, NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.